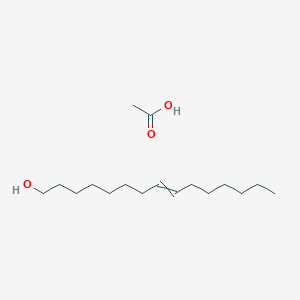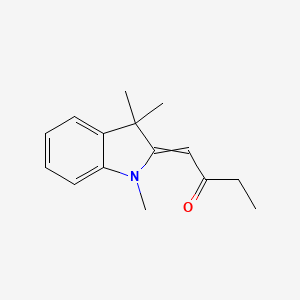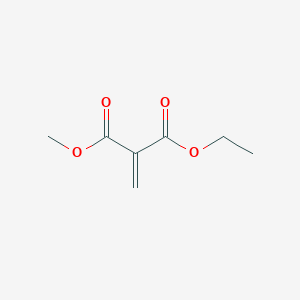
Benzenesulfonyl chloride, 2,2'-dithiobis[5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonyl chloride, 2,2’-dithiobis[5-methyl-] is an organosulfur compound with the formula C₆H₅SO₂Cl. It is a colorless viscous oil that dissolves in organic solvents but reacts with compounds containing reactive N-H and O-H bonds. This compound is primarily used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzenesulfonyl chloride can be synthesized through several methods:
Phosphorus Pentachloride Method: This involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride. The mixture is heated in an oil bath at 170–180°C for fifteen hours.
Phosphorus Oxychloride Method: Similar to the phosphorus pentachloride method, this involves the reaction of sodium benzenesulfonate with phosphorus oxychloride.
Chlorosulfonic Acid Method: This method involves the reaction of benzene with chlorosulfonic acid, keeping the temperature between 20° and 25°C by means of cold water.
Industrial Production Methods
Industrial production of benzenesulfonyl chloride typically involves large-scale reactions using the methods mentioned above, with careful control of reaction conditions to ensure high yield and purity. The product is often purified through distillation and crystallization processes.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonyl chloride undergoes several types of chemical reactions:
Substitution Reactions: It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters.
Hydrolysis: It reacts with water to form benzenesulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines to form sulfonamides.
Alcohols: Reacts with alcohols to form sulfonate esters.
Water: Reacts with water under mild conditions to form benzenesulfonic acid.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Benzenesulfonic Acid: Formed from hydrolysis with water.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonyl chloride, 2,2’-dithiobis[5-methyl-] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to prepare sulfonamides and sulfonate esters.
Biology: Utilized in the modification of biomolecules for various biochemical assays.
Medicine: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzenesulfonyl chloride involves its reactivity with nucleophiles such as amines and alcohols. The sulfonyl chloride group (SO₂Cl) is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamides and sulfonate esters through substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonyl chloride can be compared with other sulfonyl chlorides such as:
Tosyl Chloride (p-Toluenesulfonyl Chloride): Similar in reactivity but is a solid at room temperature, making it easier to handle.
Methanesulfonyl Chloride: More reactive due to the smaller size of the methyl group compared to the phenyl group in benzenesulfonyl chloride.
Benzenesulfonyl chloride is unique due to its balance of reactivity and stability, making it a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
63468-81-5 |
|---|---|
Molekularformel |
C14H12Cl2O4S4 |
Molekulargewicht |
443.4 g/mol |
IUPAC-Name |
2-[(2-chlorosulfonyl-4-methylphenyl)disulfanyl]-5-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C14H12Cl2O4S4/c1-9-3-5-11(13(7-9)23(15,17)18)21-22-12-6-4-10(2)8-14(12)24(16,19)20/h3-8H,1-2H3 |
InChI-Schlüssel |
XLNCQXHULZXMHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C)S(=O)(=O)Cl)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





phosphanium](/img/structure/B14495342.png)
![4-[2-(4-Nitrophenyl)hydrazinylidene]-2-{[(pyridin-2-yl)imino]methyl}cyclohexa-2,5-dien-1-one](/img/structure/B14495350.png)


![2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14495369.png)
![2-[(Methanesulfonyl)oxy]ethyl hexadecanoate](/img/structure/B14495380.png)



![3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one](/img/structure/B14495423.png)

